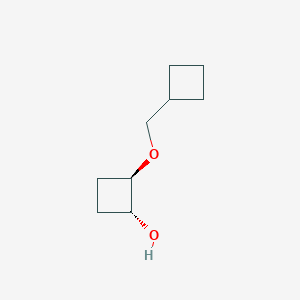

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

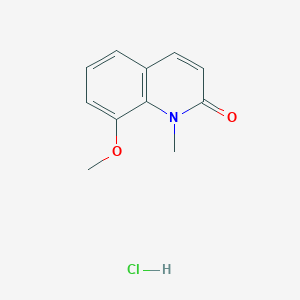

The compound "(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol" is a cyclobutane derivative, which is a class of compounds characterized by a four-membered ring structure. Cyclobutane derivatives are of significant interest in organic chemistry due to their unique chemical and physical properties, and they are often used as building blocks in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods, including [2+2] cycloaddition reactions. For instance, the stereoselective synthesis of cyclobutane derivatives with pyridyl and carboxylic acid functionalities has been reported to occur via a solid-state photochemical [2+2] cycloaddition reaction, with the stereochemistry being controlled by the anions present in the salts . Similarly, enantioselective synthesis of cyclobutane derivatives can be accomplished through a [2+3] formation followed by ring contraction via the Wolff rearrangement and the Curtius reaction . Additionally, the construction of the cyclobutane ring can be achieved through a [2+2] photocycloaddition reaction starting from a chiral bicyclic compound .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which imparts strain due to the angle compression from the ideal tetrahedral angle of 109.5 degrees to about 90 degrees. This strain can influence the reactivity of the compound. The stereochemistry of such molecules is crucial, as it can affect the outcome of chemical reactions and the biological activity of the compounds.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including photocycloaddition, which is a common method for constructing the cyclobutane ring. The stereochemistry of the starting materials and the reaction conditions can significantly influence the selectivity and yield of the desired products. The solid-state [2+2] cycloaddition reaction mentioned in the synthesis of cyclobutane derivatives with pyridyl and carboxylic acid functionalities is an

Scientific Research Applications

Synthesis and Antiviral Activity

One notable application of cyclobutyl analogues, closely related to (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol, is in the synthesis of enantiomeric cyclobutyl guanine and adenine nucleoside analogues. These compounds, such as [1R-1α, 2β, 3α]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-6H-purin-6-one, demonstrate significant antiviral activity against a range of herpesviruses. The synthesis process involves the coupling of diethoxy-1,2-cyclobutanedicarboxylic acid with R-(-)-2-phenylglycinol, leading to diastereomeric bis-amides, which are then converted to their diol enantiomers. The resulting compounds selectively inhibit herpes simplex virus type 1 (HSV-1) DNA polymerase, highlighting their potential as antiviral agents (Bisacchi et al., 1991).

Stereodivergent Syntheses

Another application is found in the stereodivergent syntheses of β-amino acid derivatives, such as methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate. These enantiomeric β-amino acids, derived from cyclobutane, have been synthesized from chiral hemi esters and self-condensed or coupled to provide enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. Such compounds are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Catalytic Asymmetric Synthesis

Cyclobutane derivatives also find applications in catalytic asymmetric synthesis. For example, (1R,2R)-1,2-bis(phosphinomethyl)cyclobutanes have been used as chiral ligands in rhodium-catalyzed asymmetric hydroformylation. This method enables the synthesis of complex, chiral cyclobutanes, which are important motifs in bioactive molecules and natural products (Hayashi et al., 1979).

Structural and Mechanistic Studies

Cyclobutane derivatives are also significant in structural and mechanistic studies. For instance, investigations into the reverse ene reaction of cis-2-alkyl-1-alkenylcyclobutanes provide insights into stereoelectronic control and energetic benefits in chemical reactions (Getty & Berson, 1991). Similarly, studies on the molecular structure of dicyanocyclobutane using gas electron diffraction and ab initio gradient geometry refinements contribute to understanding the structural behavior of cyclobutyl systems (Dakkouri et al., 1987).

properties

IUPAC Name |

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-8-4-5-9(8)11-6-7-2-1-3-7/h7-10H,1-6H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWGBWRCHMZDTF-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2CCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CO[C@@H]2CC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid](/img/structure/B2525624.png)

![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)